7-chloro-8-methyl-N-[2-(piperidin-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
7-chloro-8-methyl-N-[2-(piperidin-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-N-[2-(piperidin-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine, such as piperidine, under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro group (if present) on the quinoline ring, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-8-methyl-N-[2-(piperidin-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding interactions with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular pathways.
Industry
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug development. Its unique structure provides a scaffold for the design of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-N-[2-(piperidin-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
8-methylquinoline-4-carboxamide: Lacks the chloro and piperidinyl groups, resulting in different biological activity.
7-chloroquinoline-4-carboxamide: Lacks the methyl and piperidinyl groups, affecting its binding affinity and specificity.
2-(pyridin-4-yl)quinoline-4-carboxamide: Lacks the chloro, methyl, and piperidinyl groups, leading to different pharmacokinetic properties.
Uniqueness
The uniqueness of 7-chloro-8-methyl-N-[2-(piperidin-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methyl, and piperidinyl groups enhances its binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
7-chloro-8-methyl-N-(2-piperidin-1-ylethyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-16-20(24)6-5-18-19(23(29)26-11-14-28-12-3-2-4-13-28)15-21(27-22(16)18)17-7-9-25-10-8-17/h5-10,15H,2-4,11-14H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVBALYDKSWUTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCN3CCCCC3)C4=CC=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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